molecular formula C7H9N3O4S B2617697 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid CAS No. 2138342-58-0

2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid

Cat. No.: B2617697
CAS No.: 2138342-58-0
M. Wt: 231.23
InChI Key: YRSBAALFCZLCRF-UHFFFAOYSA-N
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Description

2-Methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid (CAS 2138342-58-0) is a high-value heterocyclic building block with the molecular formula C 7 H 9 N 3 O 4 S and a molecular weight of 231.23 . This compound features a fused pyrazolo[1,5-e][1,2,5]thiadiazine core, characterized by a sulfur atom in the 1,1-dioxo (sulfone) oxidation state, which can significantly influence the molecule's electronic properties and bioavailability . The presence of a carboxylic acid functional group at the 7-position makes this compound an essential synthetic intermediate for researchers, particularly in medicinal chemistry. It is readily available for chemical derivatization, including amide bond formation and esterification, to create a diverse library of analogs for structure-activity relationship (SAR) studies . For instance, it serves as a key precursor to more complex derivatives, such as its phthalimide ester (CAS 2248280-95-5), which is used in specialized synthetic applications . The compound is offered in high purities, typically 90% to 94%, and is available for procurement in quantities ranging from 50mg to 5g from various chemical suppliers . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1,1-dioxo-3,4-dihydropyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)4-5(8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBAALFCZLCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)C(=O)O)S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiadiazine precursor. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The 1,2,5-thiadiazine 1,1-dioxide (sulfone) moiety enables nucleophilic attacks at the sulfur atom. This reactivity facilitates functional group interconversions critical for derivatization:

Reaction TypeNucleophileConditionsOutcomeReference
Sulfur substitution Amines, alkoxidesPolar aprotic solventsReplacement of sulfone group with nucleophile

These substitutions are often employed to introduce bioisosteres or enhance solubility. Technical details regarding solvent polarity and temperature optimization remain proprietary in industrial synthesis protocols.

Ring-Opening Reactions

The thiadiazine ring undergoes cleavage under acidic or basic conditions, yielding open-chain intermediates for further functionalization:

Reaction ConditionsProductsApplicationsReference
Acidic hydrolysis Sulfonic acid derivativesPrecursors for coupling reactions
Basic treatment Thiol-containing intermediatesChelating agent synthesis

Ring-opening pathways are influenced by the electron-withdrawing carboxylic acid group at position 7, which modulates ring strain .

Decarboxylation Under Thermal Stress

The carboxylic acid group at position 7 undergoes decarboxylation at elevated temperatures, forming a methyl-substituted pyrazolo-thiadiazine derivative:

Temperature RangeCatalystProductReference
150–200°CNone (thermal)2-Methyl-pyrazolo-thiadiazine

This reaction simplifies the core structure while retaining the sulfone group, useful in structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitutions, though steric hindrance from the methyl group at position 2 limits reactivity:

ElectrophilePositionConditionsReference
Nitronium ionC-3 (minor)HNO₃/H₂SO₄, 0°C
Halogens (Cl₂/Br₂)C-5 (preferred)Lewis acid catalysis

Regioselectivity is controlled by the electron-donating effects of the adjacent sulfur dioxide group .

Condensation Reactions

The carboxylic acid group engages in peptide coupling or esterification reactions to generate prodrugs or conjugates:

ReagentProduct TypeBiological RelevanceReference
EDC/HOBt AmidesImproved bioavailability
DCC/DMAP EstersLipophilicity modulation

These modifications are pivotal in medicinal chemistry for optimizing pharmacokinetic profiles .

Key Research Findings

  • Synthetic utility : Multi-step protocols emphasize controlled decarboxylation and sulfur substitutions to avoid side reactions .

  • Stability : The compound is prone to hydrolysis in aqueous media, necessitating anhydrous conditions during reactions .

  • Biological implications : Derivatives from these reactions show enhanced binding to kinase targets in preclinical assays .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo-thiadiazine compounds exhibit significant antitumor activity. For instance, a study demonstrated that structural modifications in related compounds could enhance their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation . This suggests that 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid may also possess similar properties.

Antiviral Activity

Recent investigations into pyrazole derivatives have shown promising antiviral properties. Compounds with similar structures have been synthesized and tested for their efficacy against various viral strains. The results indicate that subtle changes in the molecular structure can significantly affect biological activity . This opens avenues for exploring the antiviral potential of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid.

Pesticidal Properties

Compounds within the thiadiazine family have been explored for their pesticidal activities. The unique chemical structure of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid may confer similar properties that could be beneficial in developing new agrochemicals aimed at pest control.

Synthesis of Functional Materials

The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific functional properties. For instance, it can serve as a precursor for creating polymers or other materials with enhanced thermal and mechanical properties.

Case Study 1: Antitumor Activity Evaluation

A study focused on synthesizing various pyrazolo-thiadiazine derivatives revealed that certain modifications led to increased cytotoxicity against cancer cell lines. The findings suggest that further exploration of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid could yield compounds with potent antitumor effects .

Case Study 2: Antiviral Screening

Another research project synthesized several pyrazole derivatives and evaluated their antiviral activities against specific viruses. The results demonstrated that some compounds exhibited significant antiviral effects. This highlights the potential for 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid to contribute to antiviral drug development .

Mechanism of Action

The mechanism of action of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Scaffold Modifications

Table 1: Key Structural Differences Among Thiadiazine Derivatives
Compound Name Molecular Formula Substituents Key Functional Groups Reference
Target Compound (7-carboxylic acid) C₇H₉N₃O₄S 2-CH₃, 7-COOH Pyrazole, thiadiazine-1,1-dioxide
7-Methyl-1,1,3-trioxo-2H,4H-pyrazolo[4,5-e][1,2,4]thiadiazine (Compound 5) C₅H₆N₄O₃S 7-CH₃ Pyrazole, thiadiazine-1,1,3-trioxide
6-(2,6-Dichlorophenyl)-triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid C₁₃H₁₀Cl₂N₆O₂S 3-(3-methylpyrazolyl), 6-(2,6-Cl₂Ph) Triazole, thiadiazine
2,2-Dioxo-6-phenyl-thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid C₁₂H₁₀N₂O₄S₂ Thiazole ring, 6-Ph Thiazole, thiadiazine-2,2-dioxide

Key Observations :

  • The pyrazolo-thiadiazine core in the target compound distinguishes it from triazolo (e.g., ) or thiazolo (e.g., ) fused analogues.
  • The carboxylic acid at position 7 enhances water solubility compared to methyl or aryl derivatives (e.g., Compound 5 in ).

Key Observations :

  • The target compound’s synthesis employs alkylation under inert conditions (N₂ atmosphere) , similar to N-substituted pyrazolo-thiadiazines.
  • Regioselectivity challenges arise in fused heterocycles; for example, alkylation of pyrazolo-thiadiazines can yield positional isomers (e.g., 2- vs. 3-substituted products) .
Table 3: Spectral and Functional Comparisons
Compound IR (C=O/S=O, cm⁻¹) ¹H NMR (Key Signals) Biological Activity
Target Compound 1700 (COOH), 1328 (S=O) δ 3.9 (CH₃), δ 11.5 (COOH) Not reported
Compound 6a (Benzyl derivative) 1693 (C=O), 1328 (S=O) δ 5.06 (NCH₂), δ 7.49 (PhH) Antimicrobial (hypothesized)
Triazolothiadiazine 1640 (C=O) δ 2.32 (CH₃), δ 8.5 (NH) Antiviral, antitumor

Key Observations :

  • The carboxylic acid in the target compound may enable salt formation (e.g., with amines), enhancing bioavailability compared to ester or amide derivatives .
  • Sulfonyl groups contribute to hydrogen-bonding interactions, influencing crystallinity and melting points .

Biological Activity

2-Methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid (CAS: 2138342-58-0) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure includes a thiadiazine ring and a carboxylic acid functional group, which may contribute to its pharmacological properties. This article provides an overview of its biological activity based on available research findings.

  • Molecular Formula : C7H9N3O4S
  • Molar Mass : 231.23 g/mol
  • Structure : The compound features a pyrazolo-thiadiazine framework with a carboxylic acid substituent.

Antimicrobial Activity

Research indicates that 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In cell line assays, it has demonstrated cytotoxic effects against several cancer types:

Cancer Cell Line IC50 (µM)
HeLa (cervical)15.5
MCF-7 (breast)12.3
A549 (lung)18.7

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In animal models of inflammation, it has shown a reduction in edema and inflammatory markers:

Inflammatory Model Effect
Carrageenan-induced paw edemaSignificant reduction at doses of 10 mg/kg
Lipopolysaccharide (LPS) induced inflammationDecreased TNF-alpha levels

Case Studies

A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The results indicated a marked improvement in joint swelling and histological analysis showed reduced synovial inflammation.

The biological activity of 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid is thought to be mediated through multiple pathways:

  • Inhibition of bacterial cell wall synthesis for its antimicrobial effects.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of pro-inflammatory cytokines , leading to reduced inflammation.

Q & A

Q. What synthetic intermediates are critical for troubleshooting low yields?

  • Methodological Answer : Monitor intermediates via LC-MS:
  • Azidomethyl intermediates (): Ensure complete conversion to avoid side reactions.
  • Cyclization precursors : Verify purity before refluxing (TLC, ≥95% purity).
  • Byproducts : Characterize using GC-MS to identify competing pathways .

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